Journal Name:Food and Bioproducts Processing
Journal ISSN:0960-3085
IF:5.105
Journal Website:http://www.journals.elsevier.com/food-and-bioproducts-processing/
Year of Origin:1991
Publisher:Institution of Chemical Engineers
Number of Articles Per Year:80
Publishing Cycle:Quarterly
OA or Not:Not
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-24 , DOI:
10.1002/ajoc.202300286
A novel and eco-friendly technique for the synthesis of C–3 nitro derivatives of 4-quinolones via the regioselective C(sp2)–H bond functionalization employing tert-butyl nitrite as nitrating agent in presence of TEMPO [(2,2,6,6-tetramethylpiperidin-1-yl)oxyl] as an oxidant is unfolded herein. The protocol is scalable as well as high yielding with wide substrate scope and broad functional group tolerance. In-depth mechanistic investigations revealed that the reaction occurred through a free radical pathway. The nitro derivatives of 4-quinlones were selectively reduced to corresponding aminated 4-quinolones. Finally, the photo-physical properties of synthesized amine derivatives were also investigated, and some of them showed good fluorescence properties.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-22 , DOI:
10.1002/ajoc.202300300
We have developed an efficient visible light induced copper-mediated protocol to synthesize conjugated 1,3-diynes via decarboxylative homocoupling of arylpropiolic acids. A variety of electron-rich and electron-deficient acids worked well in this methodology providing desired product upto 99% yield. Detailed mechanistic investigations including UV-vis spectroscopy and in-situ IR experiments have been carried out to elucidate the plausible reaction mechanism. Compared to previously reported thermal strategies, this new pathway occurs at room temperature, employs greener solvent and arial oxygen as an oxidant.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-21 , DOI:
10.1002/ajoc.202300232
Alkoxy migration onto α-imino gold carbene: we developed an efficient gold-catalyzed synthesis of indoline–propellanes that proceeds through 1,5-alkoxy migration, cyclization, and external/internal trapping with ethylene glycol.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-10 , DOI:
10.1002/ajoc.202300357
A visible-light-promoted O−H functionalization of 4-hydroxycoumarins with α-diazo esters was developed for the synthesis of 4-hydroxycoumarin ethers under photocatalyst-free conditions. Moreover, the three-component reaction of 4-hydroxycoumarins, α-diazo esters and THF generated a series of 4-hydroxycoumarin ether derivatives with alkoxyl spacers.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-15 , DOI:
10.1002/ajoc.202300271
The work reports an unusual reaction of o-isocyanobiaryls and AgSCF3, which led to the unexpected formation of 6-(trifluoromethyl)phenanthridines and o-biaryl isothiocyanates as products, instead of the expected 6-((trifluoromethyl)thio)phenanthridines. Density functional theory (DFT) calculations on the relative free energy of β-fragmentation and 6-endo-trig radical cyclization pathways of the key thioimidoyl radical intermediate suggested that β-fragmentation of the S-CF3 bond is preferable, releasing CF3 radical and o-biaryl isothiocyanate. The CF3-imidoyl intermediate arising from the addition of CF3 radical to o-isocyanobiaryl then underwent 6-endo-trig radical cyclization to provide 6-(trifluoromethyl)phenanthridines. This work demonstrates the alternate application of AgSCF3 in generating trifluoromethylated and isothiocyanate products.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-24 , DOI:
10.1002/ajoc.202300368
A Lewis base catalyzed C-S bond formation through thiocyanation of methyl C(sp3)-H bond is reported. The reaction works with diverse array of indoles to furnish thiocyanated products in good yield. The developed method is also applied for the synthesis of phercaptoline (hypotensive agent) and umifenovir (antiviral drug).
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-02 , DOI:
10.1002/ajoc.202300198
We disclose a strategy for union of N-allylamines and mono-carbonyl compounds which can be performed under redox-neutral and waste-free conditions, and promoted through concerted action of B(C6F5)3 and a N-based Brønsted base. A wide variety of α-alkylated carbonyl compounds may be synthesized, through the reaction of an in situ generated iminium intermediate and boron-enolate. Furthermore, we demonstrate that cooperative functions of B(C6F5)3, a chiral Zn-based complex and an amine can be exploited for stereoselective α-alkylation of glycinate Schiff bases.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-14 , DOI:
10.1002/ajoc.202300292
A novel sulfenylation reagent (sulfenamide) was applied to establish a simple and efficient process to convert C–H bond in imidazo[1,2-a]pyridine to C–S bond. This process only requires sulfenamides as the sulfenylation reagent and I2 as an inexpensive and readily available catalyst, without using metal catalysts, oxidants, additives, or even light radiation. The proposed reaction features excellent reactivity, substrate compatibility, and regioselectivity.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-21 , DOI:
10.1002/ajoc.202300267
Gold-alkyne partnership has emerged as a powerful tool for constructing heterocyclic scaffolds. This review summarizes recent advances (2018–2023) toward the synthesis of indole skeletons via gold-catalyzed annulations of various alkynes.
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-27 , DOI:
10.1002/ajoc.202300294
A mild and sustainable transition metal, base and external oxidant-free electro-oxidative method has been devised for regioselective trifluoromethylation of imidazo[1,2-a]pyridines employing cost-effective and shelf-stable Langlois′ reagent. The universality of this economically viable lucrative protocol delivers a wide range of substrates with various functionalities, gram-scale electrosynthesis, and synthetic derivatization. Cyclic voltammetry and various control experiments confirm the radical mechanism of the reaction.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.40 | 45 | Science Citation Index Expanded | Not |
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